N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a structurally complex heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 2-chlorophenyl group at the N-position and a 4-fluorophenyl moiety at the 4-position. This compound belongs to a class of imidazopyridine derivatives, which are of interest in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anticancer, and immunomodulatory activities . While direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs have been synthesized and characterized using crystallographic techniques (e.g., SHELX programs ) and computational tools (e.g., WinGX ).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4S/c20-14-3-1-2-4-15(14)24-19(26)25-10-9-16-17(23-11-22-16)18(25)12-5-7-13(21)8-6-12/h1-8,11,18H,9-10H2,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGTUBANBKONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a imidazo[4,5-c]pyridine core with two distinct phenyl substituents: one with a chlorine atom and the other with a fluorine atom. The presence of the carbothioamide functional group enhances its reactivity and potential interactions with biological targets.
| Feature | Description |
|---|---|
| Chemical Structure | Imidazo[4,5-c]pyridine with chlorophenyl and fluorophenyl groups |
| Functional Group | Carbothioamide |
| Molecular Formula | C17H14ClF2N3S |
| Molecular Weight | 357.82 g/mol |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The imidazo[4,5-c]pyridine framework is known for its presence in numerous biologically active compounds, suggesting that similar mechanisms may apply.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that play crucial roles in cancer progression or microbial resistance.
- Receptor Binding : Its structure allows for potential binding to receptors involved in neurotransmission or cell signaling pathways.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit notable anticancer activity. For instance, studies on related imidazopyridine derivatives have shown promising results against various cancer cell lines:
- IC50 Values : Many derivatives demonstrate IC50 values in the low micromolar range against human cancer cell lines, indicating effective cytotoxicity.
- Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The presence of the carbothioamide group suggests potential antimicrobial properties. Compounds with similar functionalities have been reported to exhibit activity against both bacterial and fungal pathogens:
- Bacterial Inhibition : Preliminary studies suggest that this compound could inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : There is also evidence supporting antifungal activity against species like Candida albicans.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting significant anticancer potential.
- Antimicrobial Testing : In another investigation, the compound was tested against a panel of bacteria and fungi. It demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
Research Findings Summary
The following table summarizes key findings from various studies related to the biological activity of this compound:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-c]pyridine derivatives, including N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide. These compounds have been evaluated for their activity against various bacterial strains. For example, modifications to the imidazo[4,5-c]pyridine scaffold have shown promising results in inhibiting bacterial growth in vitro against pathogens such as Escherichia coli and Bacillus cereus .
Antiparasitic Activity
The compound has been investigated for its efficacy against leishmaniasis, a neglected tropical disease caused by Leishmania parasites. Structure-property optimization has led to the development of new imidazopyridine derivatives that exhibit improved bioavailability and reduced toxicity compared to existing treatments . The ongoing research aims to enhance the pharmacokinetic profiles of these compounds.
Synthetic Pathways
The synthesis of this compound involves several key steps that include the formation of the imidazo[4,5-c]pyridine core through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity .
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for developing more potent derivatives. Studies have shown that substituents on the phenyl rings significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups enhances antimicrobial activity while maintaining acceptable toxicity levels .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Leishmaniasis | Optimized imidazopyridines showed improved efficacy against Leishmania species | Potential treatment for visceral leishmaniasis |
| Antimicrobial Evaluation | Compounds demonstrated significant inhibition against E. coli and Bacillus cereus | Development of new antibacterial agents |
| SAR Studies | Identified key substituents that enhance activity and reduce toxicity | Guide for future compound design |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings:
Core Structure Variations: Replacement of the imidazopyridine core with thienopyridine (as in clopidogrel ) or pyrimidine (as in ) alters electronic distribution and binding affinities. Thienopyridines are established in cardiovascular therapeutics, while pyrimidines often exhibit antimicrobial activity. The imidazopyridine core in the target compound may offer unique π-stacking and hydrogen-bonding interactions due to its fused aromatic system.
Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine.
Synthesis and Resolution Challenges :
- The racemization process described for clopidogrel synthesis ( ) highlights the importance of stereochemical control in imidazopyridine analogs. The target compound’s 2-chlorophenyl group may necessitate similar resolution techniques to isolate active enantiomers.
Crystallographic Insights: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-pyrimidin-4-amine ( ) exhibit intramolecular hydrogen bonds (N–H⋯N) and C–H⋯π interactions that stabilize crystal packing. Similar interactions are anticipated in the target compound, influencing its solid-state stability and solubility.
Hypothetical Data Table: Structural and Electronic Parameters
Based on crystallographic trends from and synthesis protocols in :
Q & A
Basic: What experimental methodologies are recommended for confirming the molecular structure of this compound?
Answer:
The molecular structure can be confirmed using single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL . Key steps include:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
- Refinement : Apply anisotropic displacement parameters for non-H atoms using SHELXL. Validate geometry with WinGX .
- Complementary techniques : High-resolution NMR (¹H/¹³C, DEPT, HSQC) and mass spectrometry (ESI-TOF) to corroborate functional groups and molecular weight .
Basic: How can researchers optimize synthetic routes for this compound?
Answer:
Synthetic optimization involves:
- Multi-step synthesis : Start with condensation of 2-chloroaniline with 4-fluorophenyl precursors, followed by cyclization using thiourea derivatives .
- Reaction monitoring : Use HPLC with a C18 column (ACN:H2O gradient) to track intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Yield improvement : Optimize stoichiometry (1.2:1 molar ratio of amine to carbonyl) and reaction time (48–72 hrs under reflux) .
Advanced: How can data contradictions in crystallographic refinement be resolved?
Answer:
Address discrepancies (e.g., residual electron density, R-factor mismatches) by:
- Twinning analysis : Use the TWIN command in SHELXL to model overlapping lattices .
- Disorder modeling : Split occupancy for flexible groups (e.g., chlorophenyl rings) and refine with PART instructions .
- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and ORTEP for ellipsoid visualization .
- High-resolution data : Re-collect data at low temperature (100 K) to reduce thermal motion artifacts .
Advanced: What strategies enable comparative bioactivity studies with structural analogs?
Answer:
- QSAR modeling : Use PubChem data (CIDs of analogs) to correlate substituent effects (e.g., Cl/F positions) with biological activity .
- Molecular docking : Perform simulations (AutoDock Vina) against target proteins (e.g., kinases) using PyMOL for visualization .
- Experimental validation : Test analogs in enzyme inhibition assays (IC₅₀ determination) and compare pharmacokinetic profiles (logP, solubility) .
Basic: How is purity assessed for this compound in preclinical studies?
Answer:
- Chromatography : HPLC (≥95% purity, 254 nm detection) with a retention time comparison to standards .
- Thermal analysis : DSC to confirm melting point consistency (ΔH < 2 J/g) .
- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (deviation < 0.4%) .
Advanced: How can mechanistic insights into its biological activity be derived using spectroscopic methods?
Answer:
- Time-resolved NMR : Monitor binding kinetics with target proteins (e.g., ¹H NMR titration in DMSO-d₆/D₂O) .
- Fluorescence quenching : Measure Stern-Volmer constants to assess interactions with serum albumin .
- EPR spectroscopy : Detect radical intermediates in redox-mediated pathways .
Basic: What precautions are necessary for handling hygroscopic intermediates during synthesis?
Answer:
- Anhydrous conditions : Use Schlenk lines or gloveboxes (N₂ atmosphere) for moisture-sensitive steps .
- Drying agents : Incorporate molecular sieves (3Å) in reaction mixtures.
- Storage : Store intermediates in vacuum desiccators with P₂O₅ .
- Validation : Karl Fischer titration to ensure H₂O content < 0.1% .
Advanced: How can low solubility in aqueous buffers be addressed for in vitro assays?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
